N-(4-Oxo-4,5-dihydro-thiazol-2-yl)-isobutyramide
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Overview
Description
N-(4-Oxo-4,5-dihydro-thiazol-2-yl)-isobutyramide is a chemical compound that belongs to the thiazole family Thiazoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-4,5-dihydro-thiazol-2-yl)-isobutyramide typically involves the reaction of thiazole derivatives with isobutyric acid or its derivatives. One common method includes the condensation of 2-aminothiazole with isobutyryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxo-4,5-dihydro-thiazol-2-yl)-isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
N-(4-Oxo-4,5-dihydro-thiazol-2-yl)-isobutyramide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-Oxo-4,5-dihydro-thiazol-2-yl)-isobutyramide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of enzymes essential for bacterial cell wall synthesis. In anticancer research, the compound interferes with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-oxo-4,5-dihydro-thiazol-2-yl)-acetamide
- N-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)guanidine
Uniqueness
N-(4-Oxo-4,5-dihydro-thiazol-2-yl)-isobutyramide stands out due to its unique combination of biological activities and chemical reactivity Its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry
Properties
Molecular Formula |
C7H10N2O2S |
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Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-methyl-N-(4-oxo-1,3-thiazolidin-2-ylidene)propanamide |
InChI |
InChI=1S/C7H10N2O2S/c1-4(2)6(11)9-7-8-5(10)3-12-7/h4H,3H2,1-2H3,(H,8,9,10,11) |
InChI Key |
ROBFNOGRCNMSOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C1NC(=O)CS1 |
Origin of Product |
United States |
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